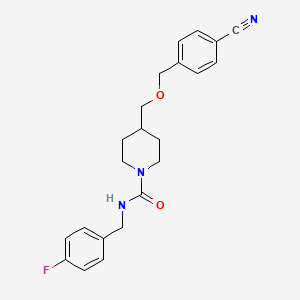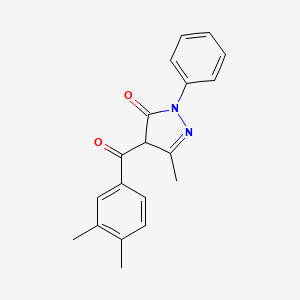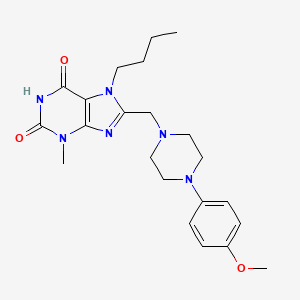
4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine-based compounds. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
1. Potential in Cardiovascular Therapeutics
A study explored derivatives of piperidine-carboxamides, including compounds similar to 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide, for their potential use in treating cardiovascular conditions. These derivatives showed positive inotropic activity, which can increase myocardial contractility, potentially beneficial in treating heart failure (Liu et al., 2009).
2. Application in HIV Research
Research on compounds structurally related to 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide has been conducted in the context of HIV treatment. One study utilized 19F-nuclear magnetic resonance (NMR) spectroscopy to assess the metabolism and disposition of potent HIV integrase inhibitors, providing insights into the pharmacokinetics of these compounds (Monteagudo et al., 2007).
3. Exploration in Neuropharmacology
A class of compounds, including 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide, has been evaluated for their potential application in neuropharmacology, particularly as antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, important targets in the treatment of psychiatric disorders (Raviña et al., 2000).
4. Potential in Imaging Studies for Alzheimer's Disease
Derivatives of piperidine-carboxamides have been synthesized and evaluated for their use in imaging studies related to Alzheimer's Disease. Compounds like 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide were explored for their ability to bind to acetylcholinesterase, a target in Alzheimer's research (Lee et al., 2000).
5. Investigation in Eating Disorders
Studies have been conducted on similar compounds to investigate their effects on compulsive food consumption and binge eating in rats. This research contributes to the understanding of neural mechanisms that drive compulsive behavior and could have implications for treating eating disorders (Piccoli et al., 2012).
6. Application in Radiopharmaceuticals
Compounds structurally related to 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide have been studied for their potential use in radiopharmaceuticals, specifically in positron emission tomography (PET) imaging for NR2B NMDA receptors (Labas et al., 2009).
7. Exploration in Antiviral Research
Research on compounds similar to 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide includes their evaluation as CCR5 antagonists in the context of HIV-1 agents. This line of research has implications for developing new antiviral drugs (Imamura et al., 2004).
8. Potential in Tuberculosis Treatment
Studies on piperidine-carboxamide derivatives have investigated their potential as inhibitors of Mycobacterium tuberculosis, suggesting applications in the treatment of tuberculosis (Jeankumar et al., 2013).
Propiedades
IUPAC Name |
4-[(4-cyanophenyl)methoxymethyl]-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c23-21-7-5-18(6-8-21)14-25-22(27)26-11-9-20(10-12-26)16-28-15-19-3-1-17(13-24)2-4-19/h1-8,20H,9-12,14-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYBMZDKUMWHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2639872.png)


![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2639877.png)
![2-Chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B2639879.png)





![7-(3,4-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639890.png)
![2-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2639891.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide](/img/structure/B2639892.png)
